molecular formula C12H21N3 B13320551 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine

Cat. No.: B13320551
M. Wt: 207.32 g/mol
InChI Key: YOTQCDPDZMMRIE-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclobutyl group, a methyl group, and a 2-methylpropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the cyclobutyl and methyl groups.

    Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through an alkylation reaction. This involves the reaction of the pyrazole intermediate with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acids, or bases.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: This compound is similar in structure but contains a triazole ring instead of a pyrazole ring.

    1-Cyclobutyl-3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine: This compound differs in the position of the cyclobutyl group.

Uniqueness

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine is unique due to its specific combination of substituents on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a novel compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H21N3C_{12}H_{21}N_3, with a molecular weight of 207.32 g/mol. The compound features a unique combination of substituents that may influence its biological activity.

PropertyValue
Molecular Formula C₁₂H₂₁N₃
Molecular Weight 207.32 g/mol
IUPAC Name 5-cyclobutyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine
CAS Number 1249494-83-4

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring through reactions involving hydrazine and suitable diketones, followed by alkylation to introduce the cyclobutyl and 2-methylpropyl groups .

Synthetic Route Overview

  • Formation of Pyrazole Ring : Reaction of hydrazine with a substituted diketone.
  • Alkylation : Introduction of the 2-methylpropyl group via an alkyl halide under basic conditions.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms through which it exerts its effects are still under investigation, but preliminary studies suggest it may influence cellular processes such as apoptosis and cell cycle regulation.

The compound likely interacts with specific enzyme targets, modulating their activity and leading to downstream effects on cellular signaling pathways. This interaction can result in significant biological responses, including:

  • Induction of Apoptosis : Studies have indicated that compounds similar to this pyrazole can induce apoptosis in cancer cell lines by activating caspase pathways .
  • Cell Cycle Arrest : The compound may also play a role in halting cell cycle progression, potentially through inhibition of key regulatory proteins involved in mitosis.

Case Studies

Recent research has highlighted the potential applications of pyrazole derivatives in cancer therapy. For instance, compounds exhibiting similar structures have shown promising results in preclinical models for various cancers:

  • In Vitro Studies : A study involving structurally related compounds demonstrated significant apoptosis induction in breast cancer cell lines (MDA-MB-231) when treated with specific concentrations over a defined period .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of related pyrazoles suggest favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic contexts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-aminePropyl group instead of methylpropylModerate anti-cancer effects
1-Cyclobutyl-3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amineDifferent cyclobutyl positioningVarying apoptotic effects

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-cyclobutyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-8(2)7-10-11(9-5-4-6-9)14-15(3)12(10)13/h8-9H,4-7,13H2,1-3H3

InChI Key

YOTQCDPDZMMRIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N(N=C1C2CCC2)C)N

Origin of Product

United States

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